
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features two carbazole units connected by a hexadiyne linker, which contributes to its distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE typically involves the coupling of carbazole units with a hexadiyne linker. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as catalyst loading and reaction time, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups onto the carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carbazole-based quinones.
Reduction: Dihydro derivatives of the compound.
Substitution: Functionalized carbazole derivatives with various substituents.
Scientific Research Applications
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the compound’s incorporation into various molecular assemblies and devices. The carbazole units contribute to the compound’s electron-donating properties, enhancing its performance in electronic and optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
9H-Carbazole-2-boronic acid pinacol ester: Used in similar applications but with different functional groups.
Uniqueness
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE stands out due to its unique hexadiyne linker, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
CAS No. |
65461-62-3 |
|---|---|
Molecular Formula |
C30H20N2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
9-(6-carbazol-9-ylhexa-2,4-diynyl)carbazole |
InChI |
InChI=1S/C30H20N2/c1(11-21-31-27-17-7-3-13-23(27)24-14-4-8-18-28(24)31)2-12-22-32-29-19-9-5-15-25(29)26-16-6-10-20-30(26)32/h3-10,13-20H,21-22H2 |
InChI Key |
BBWSYAHMQJCINP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


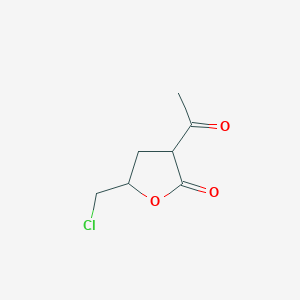
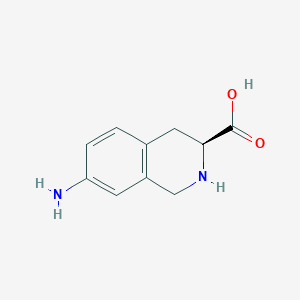
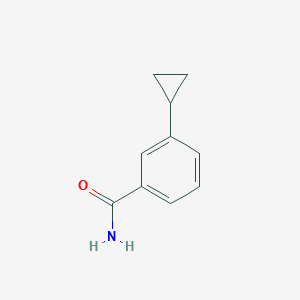
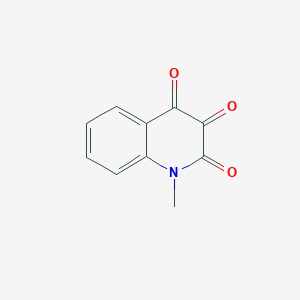

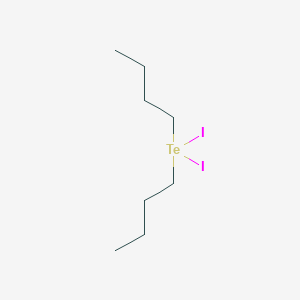

![1-[(6-Chloropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1627582.png)

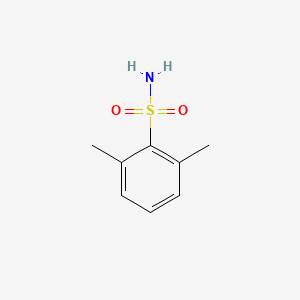
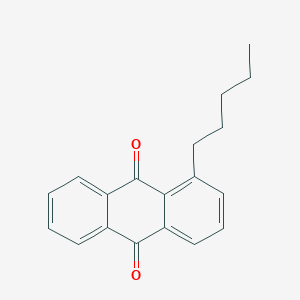
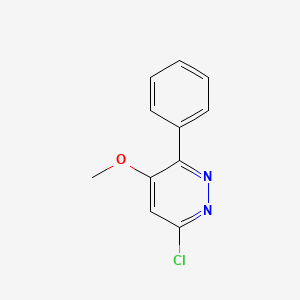

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)
